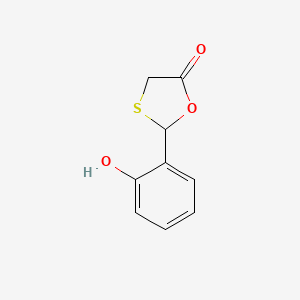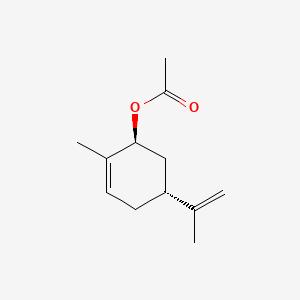
Biperiden
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biperiden, sold under the brand name Akineton among others, is a medication used to treat Parkinson’s disease and certain drug-induced movement disorders . It is used alone or together with other medicines (e.g., levodopa) to treat Parkinson’s disease. By improving muscle control and reducing stiffness, this medicine allows more normal movements of the body as the disease symptoms are reduced .
Synthesis Analysis
The preparation of Biperiden hydrochloride involves several steps. The method prepares crucial external form 5 acetylnorbornene with 5 ethylene 2 norborene for the oxidation of initiation material chosen property, then is isomerizated into reactant salt, grignard reaction and salt-forming reaction prepares this product through Mannich reaction, extroversion .Molecular Structure Analysis
Biperiden has a molecular formula of C21H29NO . The exact mass is 311.26 and the molecular weight is 401.550 .Chemical Reactions Analysis
Biperiden undergoes various chemical reactions in the body. For instance, it has been found that six new metabolites formed by hydroxylation and/or dehydration were detected in the urine of subjects treated with Biperiden .Mechanism of Action
Safety and Hazards
Biperiden should be used with caution. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Biperiden involves the reaction of 1-cyclohexyl-1-phenyl-3-pyrrolidino-propan-1-ol with tropic acid.", "Starting Materials": ["1-cyclohexyl-1-phenyl-3-pyrrolidino-propan-1-ol", "tropic acid"], "Reaction": [ "1. Dissolve 1-cyclohexyl-1-phenyl-3-pyrrolidino-propan-1-ol in dichloromethane.", "2. Add tropic acid to the solution and stir for several hours at room temperature.", "3. Remove the solvent under reduced pressure.", "4. Purify the resulting product by recrystallization from ethanol." ] } | |
CAS RN |
163296-11-5 |
Product Name |
Biperiden |
Molecular Formula |
C6H7F2N3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




